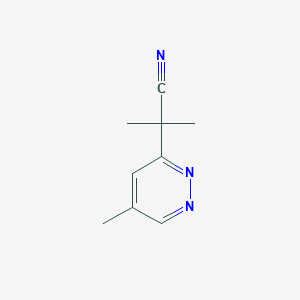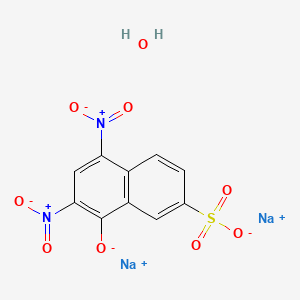
Sodium 5,7-dinitro-8-oxidonaphthalene-2-sulfonate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5,7-dinitro-8-oxidonaphthalene-2-sulfonate hydrate is a chemical compound with the molecular formula C10H4N2Na2O8S. It is known for its applications in various scientific fields, particularly in chemistry and industry. The compound is characterized by its nitro and sulfonate functional groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5,7-dinitro-8-oxidonaphthalene-2-sulfonate hydrate typically involves the nitration of naphthalene derivatives followed by sulfonation. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating and sulfonating agents, respectively. The process is carried out under controlled temperatures to ensure the desired substitution pattern on the naphthalene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and sulfonation reactors. The reaction mixture is carefully monitored, and the product is purified through crystallization or other separation techniques to achieve high purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to amine derivatives using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reductants.
Substitution: The sulfonate group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles like hydroxide ions or other suitable reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while oxidation can produce various oxidized naphthalene compounds.
Applications De Recherche Scientifique
Sodium 5,7-dinitro-8-oxidonaphthalene-2-sulfonate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound can be utilized in biochemical assays and as a staining agent in microscopy.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Sodium 5,7-dinitro-8-oxidonaphthalene-2-sulfonate hydrate exerts its effects is primarily through its functional groups. The nitro groups can participate in redox reactions, while the sulfonate group enhances the compound’s solubility in water. These properties make it a versatile reagent in various chemical processes.
Comparaison Avec Des Composés Similaires
- Sodium 5-nitro-8-oxidonaphthalene-2-sulfonate
- Sodium 7-nitro-8-oxidonaphthalene-2-sulfonate
- Sodium 5,7-dinitronaphthalene-2-sulfonate
Uniqueness: Sodium 5,7-dinitro-8-oxidonaphthalene-2-sulfonate hydrate is unique due to the presence of both nitro and sulfonate groups on the naphthalene ring, which impart distinct chemical reactivity and solubility properties. This makes it particularly useful in applications requiring specific redox and solubility characteristics.
Propriétés
Formule moléculaire |
C10H6N2Na2O9S |
|---|---|
Poids moléculaire |
376.21 g/mol |
Nom IUPAC |
disodium;5,7-dinitro-8-oxidonaphthalene-2-sulfonate;hydrate |
InChI |
InChI=1S/C10H6N2O8S.2Na.H2O/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;;;/h1-4,13H,(H,18,19,20);;;1H2/q;2*+1;/p-2 |
Clé InChI |
IYHOLCBEUATKDS-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[O-].O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


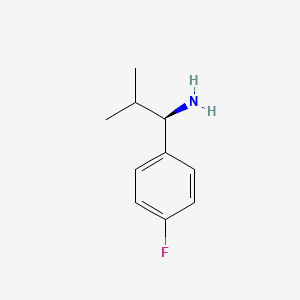


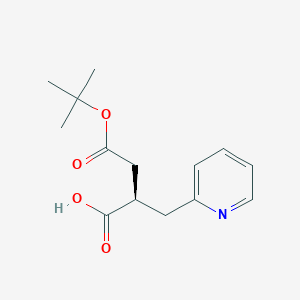
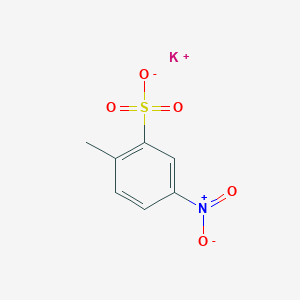
![N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium chloride](/img/structure/B12958064.png)

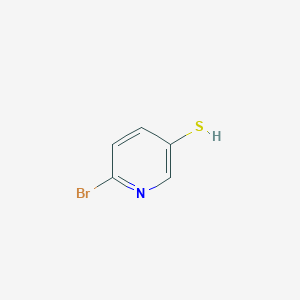



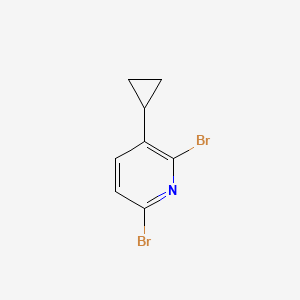
![6-(1H-imidazo[4,5-b]pyridin-1-yl)-N-(5-(2-(piperidin-1-yl)ethoxy)pyridin-2-yl)pyrimidin-4-amine](/img/structure/B12958106.png)
